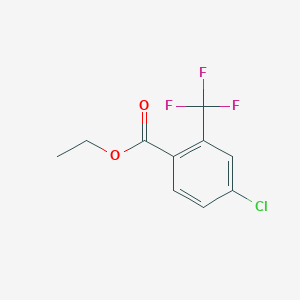
4-クロロ-2-(トリフルオロメチル)安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
Ethyl 4-chloro-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
Mode of Action
It is known that the compound can participate in various chemical reactions due to the presence of the trifluoromethyl group and the benzoate ester . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s reactivity with its targets .
Action Environment
The action, efficacy, and stability of Ethyl 4-chloro-2-(trifluoromethyl)benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ethyl 4-chloro-2-(trifluoromethyl)benzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 4-chloro-2-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 4-chloro-2-(trifluoromethyl)benzoic acid and ethanol.
類似化合物との比較
Ethyl 4-chlorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-(trifluoromethyl)benzoate: Lacks the chlorine atom, affecting its reactivity and applications.
Methyl 4-chloro-2-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness: Ethyl 4-chloro-2-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric effects. These features make it a valuable building block in organic synthesis and a useful tool in various scientific investigations.
特性
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCHLKFRRSXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
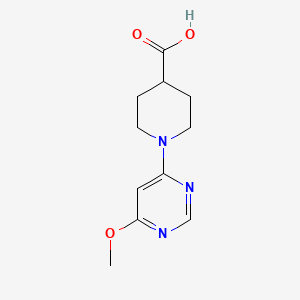
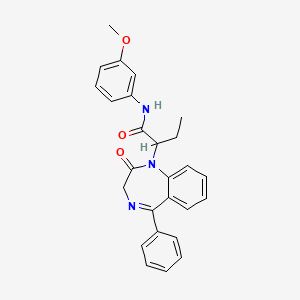
![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)
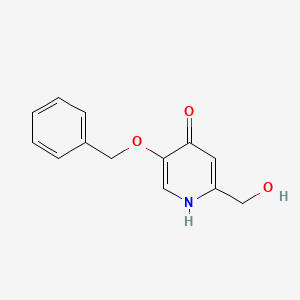
![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2430970.png)
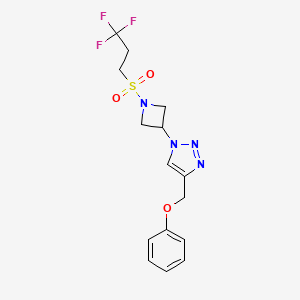
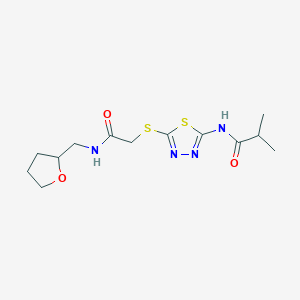
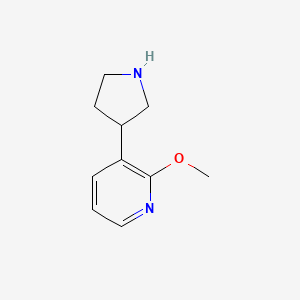
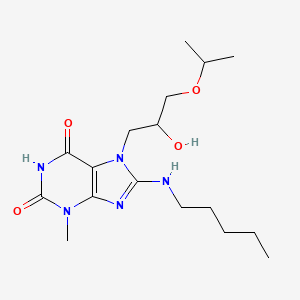
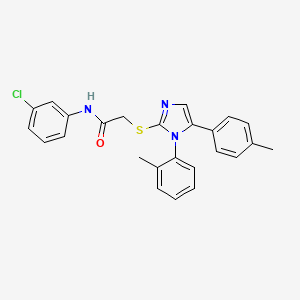
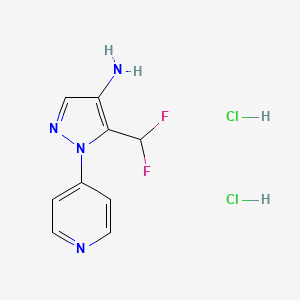
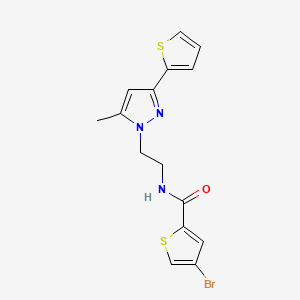
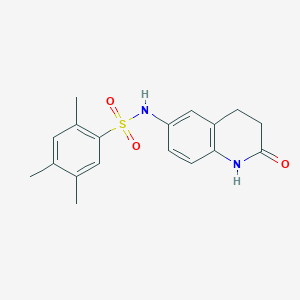
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)
